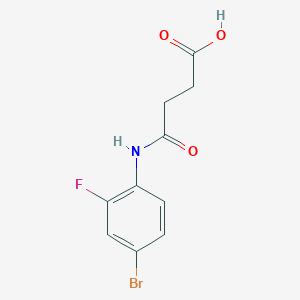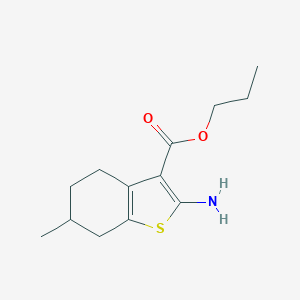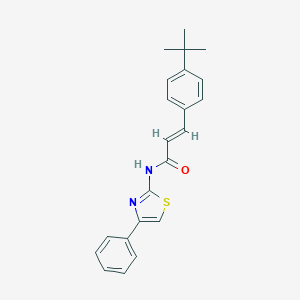
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid” is a complex organic molecule that contains bromine and fluorine substituents on an aniline group, which is then attached to a 4-oxobutanoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 4-bromo-2-fluoroaniline derivative with a 4-oxobutanoic acid derivative .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both the aniline and 4-oxobutanoic acid moieties, with the bromine and fluorine atoms likely influencing the electronic properties of the molecule .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would be expected to increase the compound’s density and possibly its boiling point, compared to similar compounds without these halogens .Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is involved in various synthesis processes and structural analyses. For instance, derivatives of similar fluoroaniline compounds have been synthesized and characterized, demonstrating the importance of such structures in organic chemistry. One study discussed the synthesis and structural investigation of a novel derivative of 4-fluoroaniline, highlighting its potential in further chemical research and applications due to its unique molecular structure and interactions, such as strong hydrogen bonding patterns that stabilize crystal packing (Ashfaq et al., 2021).
Catalysis and Reaction Mechanisms
Compounds with a structure related to 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid have been utilized in catalytic processes and to understand reaction mechanisms better. For example, a study on enantioselective domino reactions used related compounds to construct complex molecules with high yields and excellent enantioselectivities, showcasing the potential of such structures in facilitating intricate chemical transformations (Wang et al., 2014).
Material Science and Surfactant Development
In material science, derivatives of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid have been explored for their unique properties. A study synthesized a new surfactant containing a benzene ring and analyzed its structure and properties, revealing its potential in forming large-diameter premicellar aggregations, which could be significant in various industrial and research applications (Chen et al., 2013).
Biological Studies and Antioxidant Properties
Additionally, the antioxidant properties of related bromophenols, potentially derivable from structures similar to 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, have been investigated. These compounds, isolated from marine algae, have shown significant radical scavenging activities, suggesting their potential use as natural antioxidants in food or pharmaceuticals (Li et al., 2012).
Safety And Hazards
As with any chemical compound, handling “4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid” would require appropriate safety precautions. The specific hazards associated with this compound are not known, but many halogenated organic compounds require careful handling due to their potential reactivity and toxicity .
properties
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVIYFGMWYGMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde](/img/structure/B448062.png)

![4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile](/img/structure/B448065.png)
![3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B448067.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B448068.png)
![Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B448071.png)

![Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448076.png)
![N-(4-chlorophenyl)-2-[(5-{3-nitrophenyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B448077.png)
![9-[4-(benzyloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B448078.png)


![5-(3,4-Dimethoxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B448084.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B448086.png)